molecular formula C10H13FN5O6P B12942184 ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B12942184
M. Wt: 349.21 g/mol
InChI Key: WMEBOUQKZKATDW-XEVJOGTHSA-N
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Description

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound that features a purine base attached to a fluorinated tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diols and fluorinating agents.

    Attachment of the purine base: The purine base is introduced via nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the phosphate group to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a de-fluorinated or de-phosphorylated derivative.

Scientific Research Applications

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Molecular Biology: The compound can be used as a probe or marker in studies involving DNA and RNA synthesis and repair.

    Biochemistry: It serves as a model compound for studying enzyme-substrate interactions and the mechanisms of phosphoryl transfer reactions.

    Industry: The compound may be used in the development of new pharmaceuticals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can be incorporated into DNA or RNA, leading to chain termination or mutations. It may also inhibit enzymes such as polymerases or kinases by mimicking natural substrates and competing for binding sites.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A natural nucleotide involved in energy transfer and signaling.

    Fluorodeoxyuridine (FdUrd): A fluorinated pyrimidine analog used in cancer treatment.

    Tenofovir: An antiviral nucleotide analog used in the treatment of HIV and hepatitis B.

Uniqueness

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its combination of a purine base, fluorinated tetrahydrofuran ring, and phosphate group. This structure allows it to interact with biological molecules in ways that other compounds cannot, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C10H13FN5O6P

Molecular Weight

349.21 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13FN5O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H2,12,13,14)(H2,18,19,20)/t4-,5-,7+,10-/m1/s1

InChI Key

WMEBOUQKZKATDW-XEVJOGTHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)COP(=O)(O)O)O)F)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)F)N

Origin of Product

United States

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